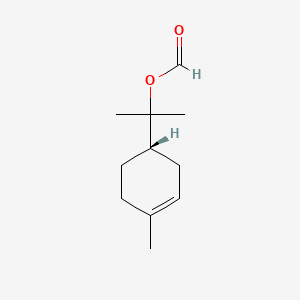

p-Menth-1-en-8-ol, formate, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El formiato de terpinilo, también conocido como formiato de α-terpinilo o formiato de p-ment-1-en-8-ilo, es un éster monoterpenoide de origen natural. Se deriva del terpineol y del ácido fórmico. El compuesto tiene una fórmula molecular de C₁₁H₁₈O₂ y un peso molecular de 182,26 g/mol . El formiato de terpinilo es conocido por su agradable aroma y se utiliza comúnmente en la industria de la perfumería.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El formiato de terpinilo se puede sintetizar mediante la esterificación del terpineol con ácido fórmico. La reacción suele implicar el uso de un catalizador como el ácido sulfúrico para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones de reflujo para garantizar la conversión completa del terpineol a formiato de terpinilo .

Métodos de producción industrial

En entornos industriales, el formiato de terpinilo se produce mediante el mismo proceso de esterificación, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El producto se purifica entonces mediante destilación para eliminar cualquier material de partida no reaccionado y subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

El formiato de terpinilo experimenta diversas reacciones químicas, entre ellas:

Oxidación: El formiato de terpinilo se puede oxidar para formar óxido de formiato de terpinilo.

Reducción: La reducción del formiato de terpinilo puede producir terpineol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Sustitución: Se pueden utilizar nucleófilos como las aminas o los alcoholes para sustituir el grupo formiato.

Principales productos formados

Oxidación: Óxido de formiato de terpinilo.

Reducción: Terpineol.

Sustitución: Diversos derivados de terpinilo sustituidos en función del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El formiato de terpinilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como material de partida para la síntesis de otros compuestos terpenoides.

Biología: Se estudia por sus posibles propiedades antimicrobianas y antioxidantes.

Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y analgésicas.

Industria: Se utiliza ampliamente en la industria de las fragancias y los sabores debido a su agradable aroma

Mecanismo De Acción

El mecanismo de acción del formiato de terpinilo implica su interacción con diversos objetivos moleculares y vías. En los sistemas biológicos, se cree que ejerce sus efectos a través de la modulación de las vías del estrés oxidativo y la inhibición de los mediadores proinflamatorios. El alto grado de insaturación del compuesto le permite interactuar con las membranas celulares, aumentando su permeabilidad y facilitando su actividad biológica .

Comparación Con Compuestos Similares

Compuestos similares

α-Terpineol: Un alcohol monoterpenoide con propiedades biológicas similares.

Acetato de terpinilo: Un éster de terpineol con ácido acético, utilizado en fragancias.

Formiato de linalilo: Otro éster monoterpenoide con una estructura y aplicaciones similares

Singularidad

El formiato de terpinilo es único debido a su estructura específica de éster, que le confiere propiedades olfativas distintas. Su capacidad para someterse a diversas reacciones químicas también lo convierte en un compuesto versátil para aplicaciones sintéticas. Además, sus potenciales efectos terapéuticos y aplicaciones en la industria de la perfumería lo distinguen aún más de otros compuestos similares .

Propiedades

Número CAS |

34352-02-8 |

|---|---|

Fórmula molecular |

C11H18O2 |

Peso molecular |

182.26 g/mol |

Nombre IUPAC |

2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl formate |

InChI |

InChI=1S/C11H18O2/c1-9-4-6-10(7-5-9)11(2,3)13-8-12/h4,8,10H,5-7H2,1-3H3/t10-/m1/s1 |

Clave InChI |

IPYLQIQMGUZFCK-SNVBAGLBSA-N |

SMILES isomérico |

CC1=CC[C@H](CC1)C(C)(C)OC=O |

SMILES canónico |

CC1=CCC(CC1)C(C)(C)OC=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)

![(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12736917.png)

![9-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12736924.png)

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)